molecular formula C15H10N2O3 B5615168 8-nitro-2-phenoxyquinoline

8-nitro-2-phenoxyquinoline

Cat. No.: B5615168
M. Wt: 266.25 g/mol
InChI Key: WYGWXSUZIYSAND-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-nitro-2-phenoxyquinoline typically involves the nitration of 2-phenoxyquinoline. One common method includes the reaction of 2-phenoxyquinoline with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 8-position . Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

8-nitro-2-phenoxyquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and palladium catalysts. Major products formed from these reactions include quinoline N-oxides, aminoquinolines, and various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other quinoline derivatives with diverse biological activities.

    Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets such as DNA and enzymes.

    Medicine: Research has indicated its potential use in developing new therapeutic agents for treating infections and cancer.

    Industry: It is used in the synthesis of dyes, materials, and catalysts

Mechanism of Action

The mechanism of action of 8-nitro-2-phenoxyquinoline involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, this compound can effectively kill bacterial cells. Additionally, its nitro group can undergo reduction to form reactive intermediates that can damage cellular components .

Comparison with Similar Compounds

8-nitro-2-phenoxyquinoline can be compared with other quinoline derivatives such as 8-hydroxyquinoline and 8-aminoquinoline. While 8-hydroxyquinoline is known for its chelating properties and use in treating metal poisoning, 8-aminoquinoline is used as an antimalarial agent. The unique nitro group in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Similar compounds include:

Properties

IUPAC Name

8-nitro-2-phenoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-17(19)13-8-4-5-11-9-10-14(16-15(11)13)20-12-6-2-1-3-7-12/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGWXSUZIYSAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC3=C(C=CC=C3[N+](=O)[O-])C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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